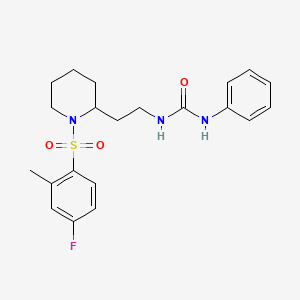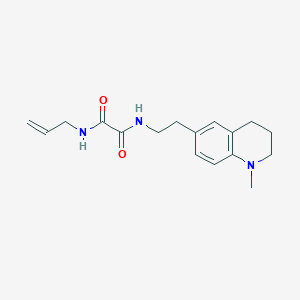
N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide” is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.391.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods for the synthesis of similar compounds. For instance, a one-pot, three-component Fischer indolisation–N-alkylation method has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles2.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C17H23N3O2. However, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific studies or papers on this compound, it’s challenging to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on these properties for this compound.科学的研究の応用
Synthesis and Structural Analysis
- Molecular Synthesis : Compounds structurally related to N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been synthesized, demonstrating the feasibility of creating complex molecules with potential for diverse applications, including materials science and drug development. For example, the synthesis of 1-allyl-4-[2-cyano-2-(indan-1,3-dione-2-ylidene)ethylidene]-1,4-dihydroquinoline highlights the development of new classes of merocyanines with significant intramolecular charge transfer, which could be relevant for optoelectronic applications (Nesterov et al., 1996).
Pharmacological Studies
- Neuropharmacology : Research on orexins, which are peptides produced by the lateral hypothalamus, has shown that pharmacological blockade of orexin receptors can significantly impact sleep-wake regulation. This is pertinent to the study of compounds like N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, which may interact with similar pathways or receptors in neuropharmacological contexts (Dugovic et al., 2009).
Chemical Reactions and Mechanisms
- Cyclization and Oxidative Processes : Studies on the oxidative cyclization of tertiary N-allylamines derived from 1,2,3,4-tetrahydroisoquinoline to pyrrolo-dihydroisoquinolines present insights into reaction mechanisms that could be applicable in synthesizing related compounds. These reactions proceed via formation of a 1,5-dipole followed by electrocyclization, offering a glimpse into the chemical versatility of the core structure (Grigg et al., 1992).
Anticancer Research
- Potential Anticancer Agents : The design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure via a one-pot three-component method have been explored for their anticancer properties. This research underscores the potential of structurally complex molecules in developing new therapeutic agents, which could be relevant to the applications of N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in medicinal chemistry (Fang et al., 2016).
Safety And Hazards
Without specific safety data or Material Safety Data Sheets (MSDS) for this compound, it’s difficult to provide accurate information on its safety and hazards.
将来の方向性
The future directions for research on this compound would depend on its potential applications. These could include its use in pharmaceuticals, materials science, or other fields. However, without specific studies or data on this compound, it’s difficult to predict future directions.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed and accurate analysis, please refer to specific studies or consult with a chemical expert.
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-9-18-16(21)17(22)19-10-8-13-6-7-15-14(12-13)5-4-11-20(15)2/h3,6-7,12H,1,4-5,8-11H2,2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGPNVOCZBPXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2606449.png)
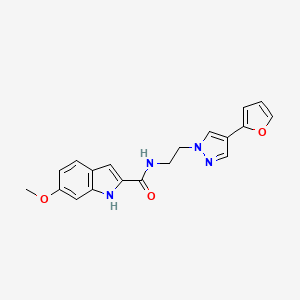
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2606451.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2606452.png)
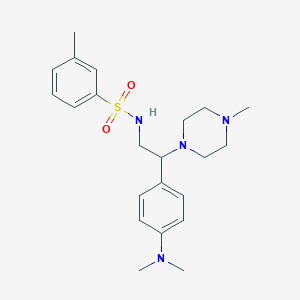
![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)
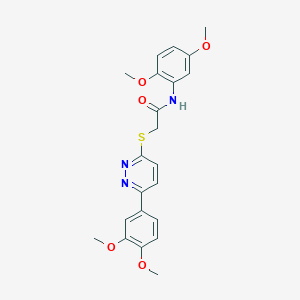
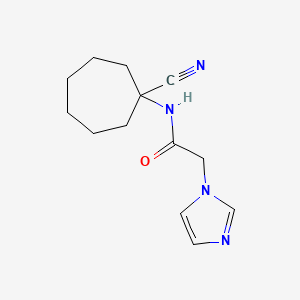
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)
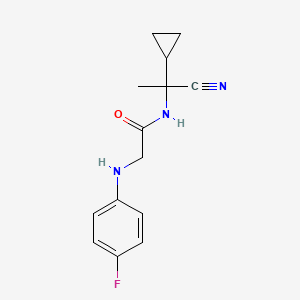
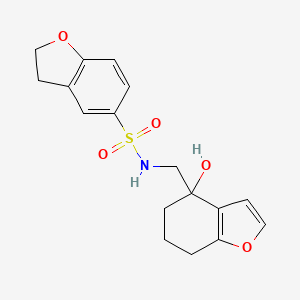
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)
